molecular formula C14H23NO5 B125790 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 141642-82-2

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Katalognummer: B125790
CAS-Nummer: 141642-82-2
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: FGOJCPKOOGIRPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a heterocyclic compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . This compound is characterized by its azepane ring, which is a seven-membered ring containing one nitrogen atom. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with the use of 1-Boc-4-piperidone and di-tert-butyl dicarbonate.

    Reaction Conditions: The reaction is carried out in a solvent such as 1,4-dioxane, with sodium hydroxide as a base.

    Procedure: The starting materials are dissolved in the solvent, and the base is added drop-wise. The mixture is stirred at room temperature overnight to yield the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl or ethyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is C14H23NO5, with a molecular weight of 285.34 g/mol. Its structure includes a seven-membered azepane ring with two carboxylate groups, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its functional groups allow for further derivatization, making it a versatile building block in organic chemistry.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
EsterificationReacts with alcohols to form esters
Amide FormationForms amides with amines
CyclizationParticipates in cyclization reactions

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. The presence of the oxoazepane structure is associated with various pharmacological activities, including anticonvulsant and anti-inflammatory effects.

Case Study: Anticonvulsant Activity

A study demonstrated that derivatives of azepane compounds exhibit significant anticonvulsant properties in animal models. The incorporation of the tert-butyl and ethyl groups enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier.

Agrochemical Applications

Research indicates that derivatives of this compound can be utilized as agrochemicals, particularly as herbicides or fungicides. The compound's ability to inhibit certain biochemical pathways in plants makes it a candidate for further exploration in agricultural science.

Wirkmechanismus

The mechanism of action of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with molecular targets in biological systems . The azepane ring structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds, such as :

  • 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate
  • This compound
  • 1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1-(1,1-dimethylethyl) 4-ethyl ester

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of tert-butyl and ethyl groups in this compound provides distinct reactivity and functionality.

Biologische Aktivität

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS Number: 141642-82-2) is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : Approximately 380.8 °C at 760 mmHg
  • Flash Point : 184.1 °C
  • LogP : 1.30 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its absorption and distribution in vivo.

Pharmacological Effects

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of oxoazepanes can exhibit antimicrobial properties. The specific activity of this compound against bacterial strains is yet to be fully elucidated but warrants further investigation.
  • Cytotoxicity : Some azepane derivatives have been reported to possess cytotoxic effects against cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis or cell cycle arrest, although specific data on this compound remains limited.
  • Enzyme Inhibition : Compounds similar to 1-tert-butyl 4-ethyl 5-oxoazepane have shown potential as inhibitors of various enzymes, including those involved in metabolic pathways related to cancer and inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound suggests several functional groups that may contribute to its biological activity:

Functional GroupPotential Activity
Tert-butyl groupIncreases lipophilicity and membrane permeability
Ethyl groupMay enhance binding affinity to biological targets
Dicarbonyl moietyPotential for chelation with metal ions or interaction with nucleophiles

Understanding the SAR is crucial for optimizing the compound's efficacy and reducing toxicity.

Study on Anticancer Activity

A study published in Synthetic Communications investigated the anticancer properties of various oxoazepane derivatives, including compounds structurally similar to 1-tert-butyl 4-ethyl 5-oxoazepane. The findings suggested that modifications to the azepane ring could enhance cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells). The study emphasized the importance of substituents on the azepane ring in modulating biological activity .

Enzyme Inhibition Research

Research has demonstrated that certain dicarboxylate compounds can inhibit enzymes linked to metabolic disorders. A recent investigation into enzyme kinetics revealed that derivatives of dicarboxylic acids exhibit varying degrees of inhibition on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This suggests a potential pathway for exploring the therapeutic applications of 1-tert-butyl 4-ethyl 5-oxoazepane in treating metabolic diseases.

Eigenschaften

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOJCPKOOGIRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403277
Record name 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141642-82-2
Record name 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3 mL boron trifluoride etherate was added to 4 g 4-oxo-piperidine-1-carboxylic acid tert-butyl ester in 30 mL diethyl ether at −30° C. Then 3.5 g diazo-acetic acid ethyl ester in diethyl ether was added at the same temperature and stirred for 30 min. The reaction was poured in to ice water and the organic layer was separated, washed with aqueous sodiumcarbonate solution, dried and evaporated to give 3 g of the desired product.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 10.0 g (50.18 mmol) 4-oxo-piperidine-1-carboxylic acid tert-butyl ester in 60 mL anhydrous ether maintained between −25° C. and −30° C. were added, over 20 minutes, solutions of 8.2 mL (65.23 mmol) boron trifluoride diethyl etherate in 17 mL anhydrous ether, followed by 6.85 mL (65.23 mmol) ethyl diazoacetate in 17 mL anhydrous ether, and the reaction was maintained between −25° C. and −30° C. for 1 hour. The mixture was allowed to warm to room temperature, 30 mL 30% potassium carbonate solution was added and the mixture extracted with EtOAc (3×30 mL), the organic layers were combined and dried with MgSO4. After filtration, the solvent was evaporated to give the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Quantity
6.85 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five
Name
Quantity
17 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (20.0 g, 100 mmol, 1.00 equiv) in ether (60 mL)-30° C. was added dropwise a solution of BF3.Et2O (16.0 mL, 1.30 equiv) in ether (20 mL). After stirring 30 min at −30° C., a solution of ethyl 2-diazoacetate (16.0 g, 140 mmol, 1.30 equiv) in ether (20 mL) was added dropwise to the reaction at −30° C. The resulting solution was stirred for 1 h at −30° C., then warmed to 25° C. and stirred for 2 h. The reaction was then quenched with 100 mL of 30% aqueous potassium carbonate. The resulting mixture was extracted with 2×250 mL of ethyl acetate, and the combined organic layers were washed with 2×50 mL of brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1/10) as eluent to furnish 19.0 g (66%) of the title compound as a light yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Reactant of Route 5
1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.